molecular formula C13H19NO2 B14780260 H-Ile-obzl P-tosylate

H-Ile-obzl P-tosylate

Cat. No.: B14780260
M. Wt: 221.29 g/mol
InChI Key: TZPOCDBWQWIDSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ile-obzl P-tosylate can be synthesized through a series of chemical reactions involving the protection and activation of functional groups. The reaction typically requires the use of solvents such as dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF), and is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ile-obzl P-tosylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the p-tosylate group enhances its stability and makes it a valuable intermediate in peptide synthesis and other biochemical applications .

Properties

IUPAC Name

benzyl 2-amino-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOCDBWQWIDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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